molecular formula C5H9Cl2N3 B2983151 1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole dihydrochloride CAS No. 1956307-29-1

1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole dihydrochloride

Cat. No.: B2983151
CAS No.: 1956307-29-1
M. Wt: 182.05
InChI Key: QSFDWHPDFANGHL-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole dihydrochloride is a nitrogen-containing heterocyclic compound It is characterized by a fused ring system that includes both pyrrole and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-substituted pyrroles with hydrazine hydrate, leading to the formation of the desired imidazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. These processes are optimized for efficiency and cost-effectiveness, often utilizing automated systems to monitor and control reaction parameters. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole dihydrochloride is unique due to its specific ring structure and the presence of both pyrrole and imidazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.2ClH/c1-4-5(2-6-1)8-3-7-4;;/h3,6H,1-2H2,(H,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFDWHPDFANGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=CN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956307-29-1
Record name 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole dihydrochloride
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